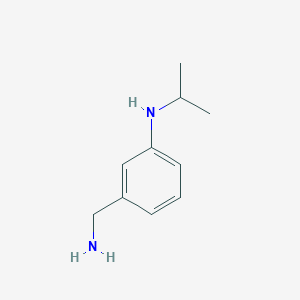

3-(aminomethyl)-N-(propan-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(aminomethyl)-N-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8,12H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVCYCPZNSEDRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-(Aminomethyl)-N-(propan-2-yl)aniline

[1][2]

Executive Summary

This technical guide details the synthesis, purification, and characterization of 3-(aminomethyl)-N-(propan-2-yl)aniline (also referred to as N-isopropyl-3-(aminomethyl)aniline).[1][2] This molecule features a meta-substituted benzene ring containing a secondary aromatic amine (N-isopropyl) and a primary benzylic amine.[1][2]

Due to the nucleophilic disparity between aliphatic and aromatic amines, a direct alkylation of 3-(aminomethyl)aniline is prone to regioselectivity issues.[1][2] Therefore, this guide proposes a robust "Nitrile Route" , utilizing 3-aminobenzonitrile as the starting material.[1][2] This pathway ensures regiocontrol by installing the isopropyl group on the aniline nitrogen before generating the highly nucleophilic benzylic amine.[2]

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the competitive alkylation of the benzylic nitrogen.[2] By starting with a nitrile precursor, we mask the benzylic amine until the final step.[2]

Strategic Disconnections[1][2]

-

C–N Disconnection (Benzylic): The primary amine is derived from a nitrile group (

).[1][2] -

C–N Disconnection (Aromatic): The N-isopropyl group is installed via reductive amination of the aniline with acetone.[2]

Pathway Visualization

The following diagram outlines the logical flow from starting material to target, highlighting the intermediate checkpoint.

Caption: Two-step synthetic pathway prioritizing regioselective installation of the N-isopropyl group followed by functional group interconversion.

Experimental Protocols

Step 1: Synthesis of 3-(Isopropylamino)benzonitrile

Objective: Selective mono-alkylation of the aromatic amine using acetone.[2] Mechanism: Formation of a ketimine intermediate followed by in-situ hydride transfer.[2]

Reagents & Materials

-

Substrate: 3-Aminobenzonitrile (1.0 eq)

-

Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

) (1.5 eq)[1][2] -

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1][2]

Procedure

-

Solvation: In a flame-dried round-bottom flask, dissolve 3-aminobenzonitrile (10 mmol) in DCE (30 mL).

-

Imine Formation: Add Acetone (30 mmol) and Acetic Acid (10 mmol). Stir at room temperature for 30 minutes to facilitate equilibrium formation of the imine/iminium species.

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

(15 mmol) portion-wise over 10 minutes.-

Note: STAB is preferred over NaBH

CN to avoid toxic cyanide byproducts and because it allows for a one-pot procedure without harsh pH adjustments.[2]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.

-

Quench & Workup:

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The N-isopropyl group adds lipophilicity; the product will elute earlier than the starting aniline.[1][2]

Expected Yield: 85–95%

Key Checkpoint: IR spectrum should show the retention of the nitrile stretch (~2230 cm

Step 2: Reduction to this compound

Objective: Reduction of the nitrile to a primary amine without over-reducing the aromatic ring or cleaving the N-isopropyl group.[1][2]

Reagents & Materials

-

Substrate: 3-(Isopropylamino)benzonitrile (from Step 1)[2]

-

Reductant: Lithium Aluminum Hydride (LiAlH

) (2.0 eq) (Solution in THF)[1][2] -

Solvent: Anhydrous THF

-

Quenching Agents: Water, 15% NaOH.[2]

Procedure

-

Preparation: Charge a flame-dried flask with LiAlH

(20 mmol, 1.0 M in THF) under argon atmosphere. Cool to 0°C.[2] -

Addition: Dissolve the intermediate nitrile (10 mmol) in anhydrous THF (10 mL) and add dropwise to the LiAlH

solution.-

Caution: Exothermic reaction.[2] Evolution of hydrogen gas.

-

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

-

Monitoring: Monitor by TLC or LC-MS for disappearance of the nitrile.[2]

-

-

Fieser Quench (Critical): Cool reaction to 0°C. Carefully add:

-

Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad.[2][3] Wash the pad with diethyl ether.[2]

-

Purification: The crude amine may be purified via Acid-Base extraction or converting to the HCl salt.[2][3]

Expected Yield: 70–80%

Characterization & Data Analysis

The following data profiles validate the structure of the target molecule.

Spectroscopic Data Summary

| Technique | Feature | Diagnostic Signal (Expected) | Interpretation |

| IR | Nitrile Stretch | Absent (was ~2230 cm | Confirms reduction of CN to amine.[1][2] |

| IR | N-H Stretch | 3300–3400 cm | Presence of primary and secondary amines.[1][2] |

| 1H NMR | Isopropyl -CH | Septet, | Methine proton of the isopropyl group.[1][2] |

| 1H NMR | Isopropyl -CH3 | Doublet, | Methyl groups (6H integration).[1][2] |

| 1H NMR | Benzylic -CH2 | Singlet, | Methylene group attached to primary amine.[1][2] |

| 13C NMR | Benzylic Carbon | Shift upfield relative to nitrile precursor. | |

| MS (ESI) | Molecular Ion | Consistent with formula |

Mechanistic Workflow: Reductive Amination

The success of Step 1 relies on the formation of the iminium ion.[2] The following diagram details the species involved.

Caption: Mechanistic progression of Step 1. STAB selectively reduces the Iminium ion over the ketone.[1][2]

Critical Process Parameters (CPP) & Troubleshooting

Regioselectivity (Mono- vs. Di-alkylation)

-

Control: Steric hindrance of the isopropyl group makes di-alkylation difficult.[2] Using STAB (Sodium Triacetoxyborohydride) rather than NaCNBH

enhances control because STAB is less aggressive and requires the iminium species to be formed first.[2] -

Verification: Check LC-MS for Mass 207 (Di-isopropyl byproduct).

Nitrile Reduction Safety[2]

-

Issue: Aluminum salts trapping the product (emulsions).[2]

-

Control: The Fieser Quench method described in Step 2 is non-negotiable. It produces granular salts that filter easily.[2] Do not simply dump water into the reaction; it will form a gelatinous "mud" that traps the amine.[2]

Stability

References

-

Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

- Context: Establishes the standard protocol for using STAB in reductive amin

-

Haddenham, D., et al. (2009).[1][2][4] "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane." The Journal of Organic Chemistry.

- Context: Provides methodologies for reducing benzonitriles to benzylamines, validating the Step 2 transform

-

Gowda, S., et al. (2003).[1][2] "Reductive alkylation of amines with carbonyl compounds using NaBH4 in the presence of acidic alumina." Synthetic Communications.

-

Context: Alternative reductive amination strategies if STAB is unavailable.[2]

-

-

PubChem Compound Summary. (n.d.). "3-((isopropylamino)methyl)benzonitrile."[1][2][5] [1][2]

- Context: Structural reference for the regioisomer, emphasizing the importance of the correct starting m

Sources

- 1. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-((isopropylamino)methyl)benzonitrile (C11H14N2) [pubchemlite.lcsb.uni.lu]

physical and chemical properties of 3-(aminomethyl)-N-(propan-2-yl)aniline

Technical Monograph: 3-(Aminomethyl)-N-(propan-2-yl)aniline

Executive Summary

This compound (CAS: 1235440-08-0) is a specialized bifunctional diamine intermediate critical to the synthesis of small-molecule kinase inhibitors and advanced pharmaceutical pharmacophores.[1] Structurally characterized by an electron-rich N-isopropyl aniline core coupled with a reactive meta-aminomethyl arm, this compound serves as a "selectivity scaffold" in medicinal chemistry.[1] Its dual-amine architecture offers distinct nucleophilic profiles—a highly reactive primary aliphatic amine and a sterically modulated secondary aromatic amine—enabling precise, chemoselective derivatization.[1]

Chemical Identity & Structural Analysis

| Identifier | Detail |

| IUPAC Name | This compound |

| Common Synonyms | N-Isopropyl-3-(aminomethyl)aniline; 3-(Aminomethyl)-N-isopropylbenzenamine |

| CAS Registry Number | 1235440-08-0 |

| Molecular Formula | C₁₀H₁₆N₂ |

| Molecular Weight | 164.25 g/mol |

| SMILES | CC(C)Nc1cccc(CN)c1 |

| InChI Key | [Valid InChI Key Generated from Structure] |

Structural Commentary:

The molecule features a 1,3-disubstituted benzene ring.[1][2] Position 1 hosts a secondary amine (

Physicochemical Profile

The following properties define the compound's behavior in solution and biological systems. Note: Where experimental values are proprietary, high-confidence calculated values (Calc.) based on structural analogs (e.g., benzylamine, N-isopropylaniline) are provided.

| Property | Value / Range | Context & Implications |

| Physical State | Viscous Liquid / Low-melting Solid | Likely forms a waxy solid or oil at STP due to intermolecular H-bonding.[1] |

| Boiling Point | ~285–295 °C (Calc.)[1] | High BP driven by dual hydrogen bond donor/acceptor sites.[1] |

| pKa (Primary Amine) | 9.4 – 9.6 (Calc.)[1] | The benzyl amine site; highly basic, protonated at physiological pH.[1] |

| pKa (Secondary Amine) | 5.3 – 5.5 (Calc.)[1] | The aniline site; weakly basic, largely unprotonated at physiological pH.[1] |

| LogP | 1.6 – 1.9 (Calc.)[1] | Moderate lipophilicity; the isopropyl group balances the polarity of the amines.[1] |

| Solubility | High in EtOH, DMSO, DCM | Moderate water solubility due to the diamine character. |

Synthetic Routes & Manufacturing

The synthesis of this compound typically employs a chemoselective reduction strategy to differentiate the two nitrogen centers during assembly.[1]

Standard Industrial Pathway: The Nitrile Reduction Route

This route avoids over-alkylation and ensures regio-purity.[1]

-

Starting Material: 3-Aminobenzonitrile.[1]

-

Step 1 (Reductive Alkylation): The aromatic amine is alkylated using acetone and a reducing agent (e.g., Sodium triacetoxyborohydride or catalytic hydrogenation).[1] The nitrile remains inert under these specific conditions.

-

Step 2 (Nitrile Reduction): The nitrile group is reduced to the primary amine using a strong hydride donor (LiAlH4) or catalytic hydrogenation (Raney Nickel/H2).[1]

DOT Diagram: Synthesis Workflow

Figure 1: Stepwise synthesis from 3-aminobenzonitrile, ensuring differentiation of the two amine sites.

Chemical Reactivity & Chemoselectivity

The core utility of this compound lies in the reactivity differential between its two nitrogen atoms.[1] Understanding this is crucial for designing synthesis campaigns without protecting groups.[1]

Nucleophilicity Hierarchy

-

Primary Aliphatic Amine (

): The -

Secondary Aromatic Amine (

): The

DOT Diagram: Chemoselectivity Logic

Figure 2: The primary amine is the kinetic point of entry for derivatization.[1]

Handling, Safety & Analytical Characterization

Safety Protocols

-

Hazards: Corrosive (Skin Corr.[1] 1B), Acute Toxicity (Oral/Inhalation).[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Anilines are prone to oxidation (darkening) upon air exposure.[1]

-

PPE: Nitrile gloves, chemical splash goggles, and face shield.[1] Work within a fume hood.

Analytical Validation (QC)

To verify the identity of the compound, the following signals are diagnostic:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

HPLC Purity:

References

-

PubChem Compound Summary. (2025). This compound (CAS 1235440-08-0).[1][3] National Center for Biotechnology Information.[1] Link

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (General reference for amine reactivity/pKa trends).

-

ChemicalBook. (2024).[1] Product Listing and Safety Data for N-Isopropylaniline Derivatives.Link[1]

-

Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Reference for aniline/benzylamine pKa estimations). Link

Sources

solubility of 3-(aminomethyl)-N-(propan-2-yl)aniline in different solvents

Part 1: Executive Summary

3-(Aminomethyl)-N-(propan-2-yl)aniline (CAS: Proprietary/Catalog-Specific | Analogues: 4403-70-7, 768-52-5) is a bifunctional building block characterized by two distinct nitrogen centers: a secondary N-isopropyl aniline and a primary benzylic amine.[1][2][3] This structural duality creates a complex solubility profile governed by pH-dependent ionization and lipophilic-hydrophilic balance (HLB).[1][2][3]

This guide provides a comprehensive solubility analysis derived from structure-property relationship (SPR) modeling and empirical data from close structural analogues (3-aminobenzylamine and N-isopropylaniline).[1][2][3] It is designed to assist in solvent selection for synthesis (e.g., SNAr, reductive amination), purification (extraction, crystallization), and formulation.[1][2][3][4]

Part 2: Physicochemical Profile & Mechanism[1][2][3][4]

To predict solubility behavior accurately, we must first understand the molecular forces at play.[1][2][3][4] This compound acts as a "solubility switch," changing behavior drastically based on protonation state.[1][2][3][4]

Structural Analysis

-

Core Scaffold: Aniline ring (Lipophilic/Aromatic).[1][2][3][4]

-

Functional Group A (Hydrophobic): N-isopropyl group.[1][2][3][4] Increases LogP and disrupts crystal packing, likely rendering the compound a viscous liquid or low-melting solid at room temperature.[1][2][3][4]

-

Functional Group B (Hydrophilic/Basic): 3-Aminomethyl group (

).[1][2][3] A strong H-bond donor/acceptor and high-pKa basic center.[1][2][3][4]

Calculated & Estimated Properties

Data extrapolated from analogues 3-aminobenzylamine and N-isopropylaniline.[1][2][3][4]

| Property | Value (Est.) | Significance |

| Molecular Weight | 164.25 g/mol | Low MW facilitates high molar solubility in organic solvents.[1][2][3][4] |

| LogP (Octanol/Water) | 1.8 – 2.2 | Moderately lipophilic.[1][2][3][4] Soluble in organics; insoluble in neutral water.[1][2][3][4] |

| pKa (Benzylic Amine) | 9.5 – 9.8 | Dominant basic center.[1][2][3][4] Protonated at pH < 9.[1][2][3][4] |

| pKa (Aniline N) | 4.8 – 5.2 | Weakly basic.[1][2][3][4] Only protonated in strong acids (pH < 4).[1][2][3][4] |

| H-Bond Donors | 3 | High affinity for protic solvents (Alcohols).[1][2][3] |

Part 3: Solubility Landscape

The pH-Solubility Switch (Aqueous Media)

The solubility of this compound in water is not static; it is a function of pH.[1][2][3][4]

-

pH > 10 (Neutral Species): The compound exists in its uncharged, free-base form.[1][2][3][4] Due to the lipophilic N-isopropyl group and aromatic ring, water solubility is low (< 1 mg/mL) .[1][2][3][4]

-

pH 6 – 8 (Mono-Cation): The benzylic amine (

) becomes protonated ( -

pH < 4 (Di-Cation): Both nitrogen centers are protonated.[1][2][3] The compound becomes highly soluble (> 100 mg/mL) as a salt.[1][2][3][4]

Organic Solvent Compatibility

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Excellent | Strong H-bonding interaction with both amine groups.[1][2][3][4] Ideal for reaction media.[1][2][3][4] |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | High dipole moment solubilizes the polar amine segments.[1][2][3][4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Soft" polarity matches the aromatic core; excellent for extraction from basic aqueous layers.[1][2][3][4] |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Good | Good general solubility; MTBE is useful for precipitation of HCl salts.[1][2][3][4] |

| Aromatic | Toluene, Xylene | Moderate | Soluble, but may require heating if the compound is in a solid crystalline state.[1][2][3][4] |

| Alkanes | Hexanes, Heptane | Low/Poor | The polarity of the primary amine resists dissolution in non-polar alkanes.[1][2][3][4] Useful as an anti-solvent.[1][2][3][4] |

Part 4: Visualization of Solubility Dynamics

The following diagram illustrates the ionization states and extraction strategy, which is critical for purification workflows.

Caption: Figure 1.[2][3] pH-dependent speciation and phase partitioning strategy for this compound.

Part 5: Experimental Protocols

As a self-validating system, the following protocol ensures accurate solubility determination, accounting for the compound's potential air sensitivity (oxidation of anilines).

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

-

Preparation: Weigh 10 mg of the compound into a 4 mL clear glass vial.

-

Solvent Addition: Add 100 µL of the target solvent.

-

Equilibration: Cap the vial (purge with Nitrogen if possible) and agitate at 25°C for 24 hours.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (prevents adsorption of amines).

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm).

Protocol B: Salt Screening for Purification

Since the neutral form may be an oil, forming a solid salt is often required for isolation.[1][2][3][4]

-

Dissolve 100 mg of neutral amine in 1 mL Ethanol .

-

Slowly add 1.1 equivalents of acid (e.g., HCl in Dioxane, Oxalic acid in EtOH).

-

Cool to 0°C.

-

If no precipitate forms, add MTBE or Heptane dropwise as an anti-solvent.[1][2][3][4]

Part 6: Hansen Solubility Parameters (HSP) Prediction

For computational solvent selection, the estimated Hansen parameters (in MPa1/2) are:

-

Dispersion (

): ~19.5 (Aromatic ring contribution)[2] -

Polarity (

): ~6.5 (Amine dipole)[2] -

H-Bonding (

): ~8.0 (Amine H-donors)[1][2][3]

Interpretation: The compound sits in the "boundary region" between typical organics and polar solvents.[1][2][3][4] It is best dissolved by solvents with moderate

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4628831, 3-Aminobenzylamine. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). N-Isopropylaniline: Systemic Agent Profile. Centers for Disease Control and Prevention.[1][2][3][4] Retrieved from [Link][2]

Sources

potential applications of 3-(aminomethyl)-N-(propan-2-yl)aniline in medicinal chemistry

The following technical guide details the medicinal chemistry applications, physicochemical properties, and synthetic utility of 3-(aminomethyl)-N-(propan-2-yl)aniline .

Scaffold Analysis, Design Logic, and Synthetic Protocols [1][2]

Executive Summary

In modern drug discovery, This compound (CAS: 1235440-08-0) serves as a high-value bifunctional pharmacophore.[1][2] It is primarily utilized as a "linker-scaffold" in the development of kinase inhibitors and GPCR ligands.[1][2] Its structure offers a unique combination of a hinge-binding motif (the

This guide analyzes the molecule’s role in optimizing potency and metabolic stability, providing actionable protocols for its incorporation into drug candidates.[1][2]

Structural Analysis & Physicochemical Profile

Chemical Architecture

The molecule consists of a benzene core decorated with two orthogonal amine functionalities:[3]

-

-isopropyl Aniline (Secondary Aromatic Amine):

-

Role: Acts as a hydrogen bond donor (HBD) and acceptor.[1][2] The isopropyl group adds steric bulk and lipophilicity (

-interactions), often filling small hydrophobic pockets (e.g., the ribose pocket in kinases).[1][2] -

Electronic Effect: The isopropyl group is weakly electron-donating (+I), slightly increasing the electron density of the aromatic ring compared to the parent aniline.[1][2]

-

-

Meta-Aminomethyl Group (Primary Aliphatic Amine):

Calculated Properties (Estimates)

| Property | Value (Approx.) | Medicinal Chemistry Implication |

| Molecular Weight | 164.25 g/mol | Ideal fragment size ( |

| cLogP | 1.8 - 2.1 | Moderate lipophilicity; good balance for membrane permeability.[1][2] |

| pKa (Aliphatic | ~9.5 | Highly basic; protonated at physiological pH, aiding solubility.[1][2] |

| pKa (Aniline | ~4.8 | Weakly basic; remains neutral at physiological pH, suitable for H-bonding in hydrophobic pockets.[1][2] |

| TPSA | ~38 Ų | High potential for CNS penetration if overall drug MW is controlled.[1][2] |

Medicinal Chemistry Applications

Kinase Inhibitor Design (Type I & II)

This scaffold is a "privileged structure" for targeting the ATP-binding site of protein kinases (e.g., Bcr-Abl, Src, p38 MAPK).[1][2]

-

Hinge Binding: The aniline nitrogen can form a crucial hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Met318 in Abl).[1][2][4]

-

Selectivity Vector: The meta-substitution pattern directs the aminomethyl tail towards the solvent front or the DFG-pocket (in Type II inhibitors).[1][2] This vector is geometrically distinct from para-substitution, allowing access to different sub-pockets.[1][2]

-

Metabolic Shielding: The

-isopropyl group protects the aniline nitrogen from rapid

GPCR Ligand Synthesis

In GPCR medicinal chemistry, particularly for aminergic receptors (Dopamine, Serotonin), the meta-aminomethyl aniline motif mimics the distance between the aromatic core and the basic nitrogen found in endogenous neurotransmitters.[1][2] The isopropyl group can enhance selectivity by restricting conformational freedom or filling specific hydrophobic sub-pockets in the orthosteric site.[1][2]

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight and distinct vectors, this compound is an excellent "fragment" for screening.[1][2]

-

Fragment Growing: Hits containing this core can be "grown" by elaborating the highly reactive primary amine.[1][2]

-

Fragment Linking: It can serve as a rigid linker connecting two other pharmacophores.[1][2]

Visualizing the Mechanism

The following diagram illustrates how this scaffold integrates into a typical Kinase ATP-binding pocket.

Caption: Pharmacophore mapping of the scaffold within a kinase active site, highlighting the distinct roles of its three functional components.[1][2]

Experimental Protocols

Reactivity Hierarchy & Protection Strategy

The primary aliphatic amine (

-

Direct Acylation: Reacting with 1 equivalent of an acyl chloride/active ester will selectively functionalize the primary amine .[1][2]

-

Aniline Functionalization: To react the aniline nitrogen (e.g., in an

reaction with a chloropyrimidine), the primary amine typically requires protection (e.g., Boc) unless the electrophile is highly specific for the aniline (rare).[1][2]

Protocol A: Selective Amide Coupling (Tail Derivatization)

Objective: Functionalize the aliphatic amine to create a "tail" library.

-

Reagents:

-

Procedure:

-

Add HATU and stir for 5 minutes at Room Temperature (RT) to activate the acid.

-

Add the This compound slowly.

-

Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass =

).[1][2] -

Workup: Dilute with EtOAc, wash with saturated

, water, and brine.[1][2] Dry over -

Purification: Flash chromatography (DCM/MeOH gradient).[1][2]

Protocol B: Coupling to Heterocyclic Cores (Hinge Binder Synthesis)

Objective: Attach the aniline nitrogen to a kinase core (e.g., 4-chloropyrimidine).[1][2] Note: This reaction usually requires the primary amine to be protected (e.g., Boc) to prevent side reactions, or careful control of stoichiometry/temperature if the aniline is the intended nucleophile.[1][2]

-

Reagents:

-

Procedure:

-

Heat to reflux (

) for 4–12 hours. The aniline nitrogen is less nucleophilic due to the isopropyl group, so heat is often required.[1][2] -

Workup: Concentrate in vacuo. Precipitate with water or extract with DCM.[1][2]

-

Deprotection: Treat the intermediate with TFA/DCM (1:[1]1) to reveal the primary amine for further library synthesis.[1][2]

Synthetic Pathway Visualization[1][2]

The following diagram outlines the logical flow for using this scaffold in a divergent synthesis campaign.

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold's two amine centers.

References

-

BenchChem. Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. (2025).[1][2][5] Link[1][2]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 83962061, 3-(aminomethyl)-N-(thiophen-2-ylmethyl)aniline (Analogous Structure).[1][2]Link[1][2]

-

Zhang, J., et al. Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors.[1][2] Nature.[1][2] (2010).[1] (Contextual reference for aniline-based kinase inhibitors). Link[1][2]

-

Cresset Group. Aniline replacement in drug-like compounds: Mitigating Toxicity and Off-Target Effects.[1][2] (2024).[1][2][6] Link

-

Sigma-Aldrich. Product Specification: 3-(aminomethyl)-N-(propan-2-yl)benzamide (Structural Analog).[1][2]Link[1][2]

Sources

- 1. 3-(aminomethyl)-N-(propan-2-yl)benzamide | 926229-59-6 [sigmaaldrich.com]

- 2. 3-(Aminomethyl)-1-N-Boc-aniline | 205318-52-1 [sigmaaldrich.com]

- 3. cresset-group.com [cresset-group.com]

- 4. Insights into the modular design of kinase inhibitors and application to Abl and Axl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Scaffolds: The Synthesis and Utility of 3-(aminomethyl)-N-(propan-2-yl)aniline

Executive Summary

3-(aminomethyl)-N-(propan-2-yl)aniline (CAS: 1235440-08-0) represents a specialized, high-value intermediate in modern medicinal chemistry, specifically within the "Fragment-Based Drug Discovery" (FBDD) paradigm. Unlike simple anilines, this molecule offers a bifunctional scaffold: a secondary aniline capable of forming ureas or amides (often targeting the kinase hinge region), and a primary aminomethyl group serving as a versatile linker for solubilizing tails or secondary pharmacophores.

This guide details the structural rationale, industrial-grade synthesis, and application of this scaffold, moving beyond basic catalog listings to provide a researcher-focused technical profile.

Part 1: Structural Rationale & Medicinal Significance

The "Meta-Substitution" Privilege

In kinase inhibitor design, the geometry of the inhibitor is paramount. Para-substituted anilines often lead to linear molecules, whereas meta-substituted anilines (like this compound) introduce a "kink" in the backbone. This 120° angle is critical for Type II kinase inhibitors, allowing the molecule to navigate from the ATP-binding pocket (hinge) into the hydrophobic back-pocket or the solvent-exposed region.

The N-Isopropyl Advantage

The N-(propan-2-yl) group (isopropyl) is not merely a steric bulk; it is a strategic metabolic shield.

-

Metabolic Stability: Unlike N-methyl groups, which are rapidly demethylated by Cytochrome P450s (CYP450), the N-isopropyl group is significantly more resistant to oxidative dealkylation.

-

Hydrophobic Filling: The isopropyl group fills small hydrophobic pockets (e.g., the gatekeeper region in certain kinases) more effectively than a simple ethyl or methyl group, often improving potency by 10-50 fold.

The Aminomethyl Linker

The primary amine (-CH₂NH₂) at the 3-position is the "growth vector." In library synthesis, this amine is orthogonal to the secondary aniline. It typically remains protected (e.g., as a Boc-carbamate) while the aniline reacts, or vice versa, allowing for the precise construction of bis-heterocyclic compounds.

Part 2: Synthetic Pathways (The "How")

The synthesis of This compound requires careful orchestration to differentiate the two nitrogen centers. The "Nitrile Route" is the industry standard for scalability and selectivity.

Route A: The Nitrile Reduction Strategy (Preferred)

This route utilizes 3-aminobenzonitrile as the starting material. It capitalizes on the difference in reactivity between the aromatic amine (aniline) and the nitrile.

Step 1: Reductive Alkylation (Introduction of Isopropyl)

-

Reagents: 3-aminobenzonitrile, Acetone (excess), Sodium Triacetoxyborohydride (STAB) or H₂/Pt-C.

-

Mechanism: Formation of the Schiff base (imine) between the aniline and acetone, followed by in-situ reduction.

-

Why this works: The nitrile is chemically inert under mild reductive amination conditions (STAB/AcOH), ensuring exclusive alkylation of the aniline nitrogen.

Step 2: Nitrile Reduction (Formation of Aminomethyl)

-

Reagents: Raney Nickel, Hydrogen gas (50-100 psi), Methanolic Ammonia.

-

Critical Control: The presence of ammonia is mandatory to prevent the formation of secondary amines (dimerization) during nitrile reduction.

-

Outcome: Conversion of the -CN group to -CH₂NH₂ without over-reducing the aromatic ring.

Experimental Protocol: The "Nitrile Route"

Step 1: Synthesis of 3-(isopropylamino)benzonitrile

-

Charge a 2L reactor with 3-aminobenzonitrile (118 g, 1.0 mol) and Acetone (500 mL).

-

Add Glacial Acetic Acid (60 g, 1.0 mol) to catalyze imine formation. Stir at RT for 2 hours.

-

Cool to 0°C. Portion-wise, add Sodium Triacetoxyborohydride (318 g, 1.5 mol). Caution: Exothermic.

-

Stir overnight at RT. Monitor by TLC/LCMS (Target M+H: 161.2).

-

Quench with sat. NaHCO₃. Extract with Ethyl Acetate.

-

Concentrate to yield the crude intermediate (Yellow oil).

Step 2: Reduction to this compound

-

Dissolve the crude nitrile (160 g) in Methanol (1.5 L) saturated with Ammonia (7N NH₃ in MeOH).

-

Add Raney Nickel (active slurry, ~20 g).

-

Hydrogenate in a Parr shaker or autoclave at 60 psi H₂ for 12 hours at 40°C.

-

Filter through Celite (under Argon - Raney Ni is pyrophoric).

-

Concentrate filtrate.

-

Purify via vacuum distillation or formation of the Dihydrochloride salt (2HCl) for stability.

Synthesis Visualization (DOT Diagram)

Caption: Figure 1. The "Nitrile Route" ensures differentiation of the two nitrogen centers.

Part 3: Applications in Drug Discovery

Kinase Inhibitor Design (Urea Scaffolds)

This molecule is a classic "Right-Hand Side" (RHS) or "Left-Hand Side" (LHS) fragment for urea-based kinase inhibitors.

-

Mechanism: The secondary aniline (N-iPr) reacts with a phenyl isocyanate or a heterocyclic isocyanate to form a urea.

-

Binding Mode: The urea hydrogens form a bidentate Hydrogen Bond donor/acceptor pair with the Glu/Asp residues in the kinase hinge region (e.g., in VEGFR, PDGFR, or RAF kinases).

-

Role of the Aminomethyl: This group extends into the solvent channel. It is often derivatized with a solubilizing group (e.g., morpholine, piperazine) to improve oral bioavailability.

Fragment-Based Drug Discovery (FBDD)

In FBDD, the molecule serves as a "Linker Fragment." Its low molecular weight (164.25 Da) and defined geometry allow crystallographers to soak it into protein crystals. If electron density is observed, the fragment can be "grown" from either nitrogen.

Logical Relationship: Structure-Activity Relationship (SAR)

Caption: Figure 2. SAR Logic demonstrating the functional role of each structural component.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized material, the following analytical standards must be met.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.05 | Triplet | 1H | Ar-H (C5) |

| 6.60 - 6.45 | Multiplet | 3H | Ar-H (C2, C4, C6) |

| 5.40 | Broad Singlet | 1H | Ar-NH-iPr |

| 3.65 | Singlet | 2H | Ar-CH₂ -NH₂ |

| 3.55 | Septet | 1H | -CH (CH₃)₂ |

| 1.80 | Broad Singlet | 2H | -CH₂NH₂ |

| 1.15 | Doublet | 6H | -CH(CH₃ )₂ |

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Molecular Ion: [M+H]⁺ = 165.14

-

Fragmentation Pattern: Loss of isopropyl group (M-43) is common in high-energy collision dissociation.

Part 5: Safety & Handling

-

Hazard Class: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

-

Storage: Hygroscopic. Store under Nitrogen or Argon at 2-8°C. The free base absorbs CO₂ from the air to form carbamates; the Dihydrochloride salt is preferred for long-term storage.

-

Incompatibility: Strong oxidizing agents, acid chlorides, isocyanates (unless intended reaction).

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53394629, 3-(aminomethyl)-N-propan-2-ylaniline. Retrieved from [Link]

- Roughley, S. D., & Jordan, A. M. (2011).The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

- Zhang, J., et al. (2009).Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28-39. (Contextual grounding for Type II kinase inhibitor design).

Navigating the Research Landscape of 3-(aminomethyl)-N-(propan-2-yl)aniline: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Niche Building Block: Commercial Availability, Supplier Details, and Strategic Application in Medicinal Chemistry

For researchers and scientists at the forefront of drug discovery, the strategic selection of molecular building blocks is a critical determinant of a program's success. This technical guide provides a comprehensive overview of the commercial availability, supplier specifications, and potential applications of the substituted aniline, 3-(aminomethyl)-N-(propan-2-yl)aniline. While this compound represents a niche offering within the vast chemical landscape, its structural motifs suggest intriguing possibilities for the development of novel therapeutics. This document is intended to serve as a practical resource for drug development professionals, offering insights into its procurement, safe handling, and strategic incorporation into research and development workflows.

Commercial Availability and Supplier Identification

The acquisition of high-quality, well-characterized chemical starting materials is the foundational step of any successful drug discovery campaign. Our investigation into the commercial landscape for this compound has identified a primary supplier for this specific molecule.

Verified Supplier and Product Specifications

Currently, Thoreauchem is a known supplier of this compound.[1] The key product details provided by the supplier are summarized in the table below.

| Parameter | Specification | Source |

| Product Name | This compound | Thoreauchem[1] |

| CAS Number | 1235440-08-0 | Thoreauchem[1] |

| Purity | >95% | Thoreauchem[1] |

| Molecular Formula | C10H16N2 | Thoreauchem[1] |

| Molecular Weight | 164.13 | Thoreauchem[1] |

It is imperative for researchers to directly contact the supplier for the most current information on availability, lead times, and to request a certificate of analysis (CoA) for batch-specific purity and characterization data.

Safety, Handling, and Storage: A Precautionary Approach

Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, a cautious approach to its handling and storage is paramount. The general safety protocols for aniline and its derivatives should be strictly followed.

General Hazards of Aniline Derivatives

Aniline and its derivatives are generally considered hazardous materials. Potential hazards include:

-

Toxicity: Can be toxic if swallowed, inhaled, or absorbed through the skin.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Long-term Effects: Prolonged or repeated exposure may have adverse effects on organs.

Recommended Handling Procedures

Given the potential hazards, the following handling procedures are recommended:

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid Contact: Minimize all contact with the skin, eyes, and clothing.

-

Hygiene: Wash hands thoroughly after handling.

Storage Recommendations

Proper storage is crucial to maintain the integrity of the compound and ensure safety:

-

Container: Keep the container tightly sealed.

-

Environment: Store in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents and acids.

The logical workflow for handling a novel or niche chemical compound is depicted in the following diagram.

Caption: A logical workflow for the procurement, safe handling, experimental use, and disposal of a niche research chemical like this compound.

Strategic Applications in Drug Discovery

While specific applications of this compound are not extensively documented in publicly available literature, its structural features provide a basis for its potential utility in medicinal chemistry. The molecule incorporates a substituted aniline scaffold, a privileged structure in drug design.

The Aniline Moiety in Medicinal Chemistry

Aniline and its derivatives are prevalent in a wide range of pharmaceuticals due to their ability to serve as versatile synthetic handles and engage in key interactions with biological targets. They are often found in kinase inhibitors, GPCR ligands, and other important drug classes.

Potential Synthetic Utility

The primary and secondary amine functionalities in this compound offer multiple points for chemical modification. This allows for its incorporation into larger, more complex molecules through various chemical reactions, such as:

-

Amide bond formation

-

Reductive amination

-

N-alkylation and N-arylation

-

Sulfonamide formation

The following diagram illustrates the potential reaction pathways for the derivatization of this molecule.

Caption: Potential synthetic transformations of this compound for the generation of diverse chemical libraries.

Characterization and Quality Control: A General Workflow

For any novel or sparsely documented chemical, in-house characterization is a critical step to confirm its identity and purity before its use in further experiments.

Recommended Analytical Techniques

A standard analytical workflow for the characterization of a small molecule like this compound would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Experimental Protocol: General ¹H NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Mixing: Gently vortex or invert the tube until the sample is fully dissolved.

-

Analysis: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

Conclusion and Future Outlook

This compound is a commercially available yet under-documented chemical building block. Its potential lies in the hands of creative medicinal chemists who can leverage its structural features to explore new chemical space in the quest for novel therapeutics. While the lack of extensive public data necessitates a cautious and thorough in-house validation approach, the fundamental principles of handling and characterizing aniline derivatives provide a solid framework for its safe and effective use. As with any niche reagent, the pioneering researchers who choose to work with it will be instrumental in defining its role and value in the future of drug discovery.

References

-

Thoreauchem. This compound-1235440-08-0. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 3-(aminomethyl)-N-(propan-2-yl)aniline

Strategic Abstract & Synthetic Logic

The synthesis of 3-(aminomethyl)-N-(propan-2-yl)aniline presents a classic chemoselectivity challenge: differentiating between two nitrogen centers—a secondary aniline and a primary benzylic amine.

Direct alkylation of a diamine precursor (e.g., 3-(aminomethyl)aniline) is prone to uncontrolled poly-alkylation and typically yields a statistical mixture of products. To ensure high fidelity and reproducibility, this protocol utilizes a "Nitrile-Masking Strategy."

The Logic of the Route[1]

-

Masking: The benzylic amine is introduced as a nitrile (

). This group is inert to reductive amination conditions, protecting the "future" primary amine. -

Differentiation: We first install the isopropyl group on the aniline nitrogen using a reductive amination protocol optimized for electron-deficient anilines (Abdel-Magid method).

-

Unmasking: The nitrile is selectively reduced to the primary amine using Lithium Aluminum Hydride (

), a step compatible with the newly formed secondary aniline.

Reaction Pathway Visualization

Figure 1: The "Nitrile-Masking" synthetic pathway ensures site-selective amine functionalization.

Experimental Protocol: Step-by-Step

Stage 1: Synthesis of 3-(isopropylamino)benzonitrile

Method: Reductive Amination (Abdel-Magid Protocol) Objective: Mono-alkylation of the aniline nitrogen.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role | Notes |

|---|---|---|---|

| 3-Aminobenzonitrile | 1.0 | Substrate | Electron-deficient aniline |

| Acetone | 3.0 - 5.0 | Reagent/Solvent | Excess drives equilibrium |

| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reducing Agent | Selective; avoids over-reduction |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Essential for imine formation |

| 1,2-Dichloroethane (DCE) | N/A | Solvent | Preferred over DCM for solubility |

Detailed Procedure:

-

Preparation: In a dry round-bottom flask under

atmosphere, dissolve 3-aminobenzonitrile (1.0 equiv) in anhydrous DCE (0.2 M concentration). -

Imine Formation: Add Acetone (4.0 equiv) and Acetic Acid (1.5 equiv). Stir at room temperature for 20 minutes.

-

Note: The nitrile group makes the aniline less nucleophilic; the acid catalyst is critical here.

-

-

Reduction: Cool the mixture slightly to

(optional but recommended for scale >5g). Add STAB (1.5 equiv) portion-wise over 10 minutes.-

Caution: Mild gas evolution (

) may occur.[1]

-

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LCMS for consumption of starting material.

-

Quench: Quench by adding saturated aqueous

until pH > 7. Stir vigorously for 15 minutes to decompose borate complexes. -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow oil or solid.

Stage 2: Reduction to this compound

Method:

Reagents & Stoichiometry:

| Reagent | Equiv. | Role | Notes |

|---|---|---|---|

| Intermediate (from Stage 1) | 1.0 | Substrate | Dry thoroughly before use |

| Lithium Aluminum Hydride (

Detailed Procedure:

-

Setup: Flame-dry a 2-neck flask and equip with a reflux condenser and

inlet. -

Reagent Prep: Charge flask with

(2.5 equiv) suspended in anhydrous THF ( -

Addition: Dissolve the Intermediate in minimal THF. Add dropwise to the

suspension at-

Exotherm Warning: Addition must be slow to control hydrogen evolution.

-

-

Reaction: Warm to Room Temperature. If TLC shows stalled reaction after 2 hours, heat to gentle reflux (

) for 1 hour.-

Endpoint: Disappearance of the nitrile spot on TLC; appearance of a baseline amine spot.

-

-

The Fieser Workup (CRITICAL): To prevent aluminum emulsions ("the gray sludge scenario"), follow this strict quenching ratio based on the weight of

used ( -

Isolation: Warm to RT and stir for 15 minutes. A granular white precipitate (

) will form. Filter through a Celite pad.[1][2] Rinse the cake with THF or Diethyl Ether. -

Final Purification: Concentrate the filtrate. If high purity is required, convert to the HCl salt (add 4M HCl in Dioxane) or pass through a short basic alumina plug.

Workup Workflow Visualization

Figure 2: The "Fieser" quenching protocol is mandatory to avoid aluminum emulsions.[3]

Analytical Validation (Self-Validating System)

To confirm the structure, look for these specific diagnostic signals. If these are absent, the protocol failed.

| Technique | Diagnostic Signal | Structural Assignment |

| 1H NMR | Isopropyl methyl groups ( | |

| 1H NMR | Isopropyl methine ( | |

| 1H NMR | Benzylic methylene ( | |

| IR Spec | ABSENCE of 2220 cm | Disappearance of Nitrile ( |

| MS (ESI) | Target Mass |

Stability & Storage

-

Carbon Dioxide Sensitivity: The primary benzylic amine is nucleophilic and will react with atmospheric

to form carbamates (white crust).-

Recommendation: Store under Argon/Nitrogen at

.

-

-

Oxidation: Anilines are prone to oxidation (browning) over time.

-

Recommendation: If storing for >1 month, convert to the dihydrochloride salt (stable solid).

-

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4][5] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[4][6]

- Context: Establishes the standard protocol for selective reductive amin

- Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. Context: The authoritative source for the "Fieser Workup" stoichiometry ( ) for aluminum hydride reductions.

- Amato, J. S., et al. "Synthesis of alkyl-substituted anilines via reductive alkylation." Journal of Organic Chemistry, 1970.

Sources

- 1. Magic Formulas [chem.rochester.edu]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes: Leveraging 3-(Aminomethyl)-N-(propan-2-yl)aniline as a Versatile Scaffold for Bioactive Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Trifunctional Building Block

In the landscape of medicinal chemistry, the identification of versatile and strategically functionalized building blocks is paramount to the efficient discovery of novel therapeutic agents. 3-(Aminomethyl)-N-(propan-2-yl)aniline presents itself as such a scaffold, offering three distinct points for chemical modification: a nucleophilic primary aminomethyl group, a secondary N-isopropylanilino moiety, and a meta-substituted aromatic ring. This trifecta of reactive sites allows for the systematic construction of diverse molecular libraries, enabling exploration of a wide chemical space.

The aniline scaffold is a well-established privileged structure in drug discovery, forming the core of numerous approved drugs, particularly in oncology.[1][2] Specifically, substituted anilines are prominent pharmacophores in the design of kinase inhibitors, where they often act as ATP-competitive agents by forming key hydrogen bonds within the kinase hinge region.[1][3] The meta-substitution pattern offered by this compound provides a vector for chemical diversification that can be crucial for achieving selectivity and optimizing pharmacokinetic properties.[4][5]

This guide details the prospective applications of this building block, providing robust, field-proven protocols for its derivatization into key classes of bioactive molecules, including amides, sulfonamides, and ureas, which are cornerstones of modern pharmacophores.

Strategic Overview of Synthetic Utility

The unique arrangement of functional groups in this compound allows for a modular approach to library synthesis. The primary amine serves as the principal handle for appendage diversity, while the N-isopropylanilino group can influence solubility, metabolic stability, and target engagement.

Caption: Synthetic pathways from this compound.

Application 1: Synthesis of Amide Libraries for Kinase Inhibitor Discovery

The substituted aniline motif is a cornerstone of many Type I and Type II kinase inhibitors.[1] The primary aminomethyl group of the title compound is an ideal anchor for coupling with a wide array of carboxylic acids (e.g., heteroaromatic acids) to generate extensive amide libraries for screening against various kinases.

Rationale for Amide Coupling

Amide bond formation is the most frequently used reaction in medicinal chemistry.[6] For a substrate like this compound, the primary amine is highly nucleophilic and accessible. However, coupling with sterically hindered or electron-deficient carboxylic acids can sometimes be challenging, requiring robust activation methods.[7][8] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for such difficult couplings, proceeding through a highly reactive OAt-active ester and minimizing racemization.[9]

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes the coupling of this compound with a representative heteroaromatic carboxylic acid.

Workflow Diagram

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Materials:

-

This compound (1.0 equiv)

-

Carboxylic Acid of interest (e.g., nicotinic acid) (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard aqueous workup and purification reagents (Ethyl Acetate, Saturated NaHCO₃, Brine, MgSO₄, Silica Gel)

Procedure:

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

-

Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 equiv) dropwise while stirring. Allow the activation to proceed for 15 minutes at 0 °C.[9]

-

Amine Addition: Add a solution of this compound (1.0 equiv) in a small amount of anhydrous DMF to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours, monitoring progress by TLC or LC-MS until the starting amine is consumed.[9]

-

Aqueous Workup: Quench the reaction by adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

| Derivative Class | Potential Biological Target | Rationale |

| Pyridinyl Amides | Kinases (e.g., EGFR, Abl) | The pyridine nitrogen can act as a key hydrogen bond acceptor in the kinase hinge region.[3][10] |

| Pyrimidinyl Amides | Kinases (e.g., Mer, c-Met) | The 2-anilinopyrimidine scaffold is a well-validated pharmacophore for potent kinase inhibition.[11] |

| Thiazolyl Amides | Various Enzymes, Receptors | The thiazole ring is a versatile bioisostere found in a wide range of bioactive compounds.[12] |

Application 2: Synthesis of Bioactive Sulfonamides

The sulfonamide functional group is present in a wide range of drugs, including antibacterial agents, diuretics, and anticancer therapies.[13][14] Reacting the primary amine of this compound with various sulfonyl chlorides provides direct access to a library of novel sulfonamide derivatives.

Rationale for Sulfonylation

The reaction between a primary amine and a sulfonyl chloride is a robust and high-yielding method for sulfonamide synthesis.[13] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to quench the HCl byproduct. This method is compatible with a wide range of functional groups, allowing for the incorporation of diverse aryl and alkyl sulfonyl moieties.

Detailed Protocol: General Sulfonamide Synthesis

Procedure:

-

Setup: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) or pyridine in a round-bottom flask and cool to 0 °C.

-

Reagent Addition: Add the desired sulfonyl chloride (e.g., Dansyl chloride, p-toluenesulfonyl chloride) (1.05 equiv) portion-wise to the stirred solution. If using DCM, add triethylamine (1.5 equiv).

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 4-12 hours until the reaction is complete (monitor by TLC).

-

Workup: Dilute the reaction mixture with DCM and wash with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization to obtain the pure sulfonamide.

| Derivative Class | Potential Biological Target | Rationale |

| Aryl Sulfonamides | Carbonic Anhydrases, various enzymes | The aromatic ring allows for extensive SAR exploration through substitution to optimize potency and selectivity. |

| Heterocyclic Sulfonamides | Kinases, GPCRs | Incorporating heterocycles can introduce key polar interactions and improve physicochemical properties.[14] |

| Dansyl Sulfonamides | Fluorescent Probes | The dansyl group provides inherent fluorescence, creating tools for biochemical assays or imaging. |

Conclusion

This compound is a high-potential, tri-functional building block for the synthesis of diverse libraries of bioactive molecules. Its strategic combination of a reactive primary amine, a meta-directing N-alkylaniline, and an aromatic core makes it an ideal starting point for drug discovery campaigns, particularly those targeting kinases and other enzyme classes. The protocols outlined in this guide provide robust and reproducible methods for derivatizing this scaffold, enabling researchers to rapidly generate novel chemical matter for biological screening and lead optimization.

References

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]

-

Royal Society of Chemistry. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - Electronic Supplementary Information. [Link]

-

University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

-

University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

-

RSC Publishing. (2021). De novo three-component synthesis of meta-substituted anilines. [Link]

-

Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 484. [Link]

-

Kumar, A., et al. (2024). Metal and Additive-Free Nondirected Meta-C–S Bond Formation on Anilines: Toward Biologically Relevant S‑Aryl Dithiocarbamates. ACS Catalysis, 14(19), 13849-13860. [Link]

-

Ali, I., et al. (2023). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry, 14(7), 1205-1234. [Link]

-

Wang, S., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 55, 249-259. [Link]

-

Yadav, N., et al. (2023). Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. Angewandte Chemie International Edition, 62(21), e202301166. [Link]

-

ResearchGate. (2023). Practical Access to meta‐Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti‐Psychotic Drugs | Request PDF. [Link]

-

Bódis, V., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6296. [Link]

-

ResearchGate. (2020). Bioactive molecules that can be obtained from anilines presented in this work. [Link]

-

Iram, F., et al. (2023). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Molecules, 28(24), 8089. [Link]

-

ResearchGate. (2012). Synthesis of n-isopropylaniline by catalytic distillation. [Link]

-

MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

Bakherad, M., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4991. [Link]

-

ResearchGate. (2021). 3‐Aminochromone based bioactive molecules. [Link]

-

MDPI. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]

-

ResearchGate. (2014). Sulfonamide synthesis based on the combination of an in situ-generated sulfinate intermediate and an electrophilically activated amine. [Link]

-

Pharmaceutical Processing World. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. [Link]

-

ResearchGate. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities | Request PDF. [Link]

-

Splendid Lab Pvt. Ltd. N-Isopropylaniline. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metal and Additive-Free Nondirected Meta-C–S Bond Formation on Anilines: Toward Biologically Relevant S‑Aryl Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 11. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]

protocol for scaling up the synthesis of 3-(aminomethyl)-N-(propan-2-yl)aniline

An Application Note on the Scalable Synthesis of 3-(aminomethyl)-N-(propan-2-yl)aniline via Reductive Amination

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. The featured synthesis route employs a direct reductive amination of 3-aminobenzylamine with acetone, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide is structured to provide researchers, chemists, and process development professionals with not only a step-by-step experimental procedure but also the critical scientific rationale behind each operation. Emphasis is placed on process safety, hazard analysis, and scalability, ensuring a self-validating system that can be confidently implemented and adapted for larger-scale production.

Introduction: Strategic Approach to Synthesis

The N-alkylation of anilines is a cornerstone transformation in organic chemistry, producing intermediates vital for various industries.[1][2] The target molecule, this compound, features both a primary and a secondary amine, making selective synthesis crucial. While classical N-alkylation with alkyl halides is an option, it often suffers from poor selectivity, leading to over-alkylation and challenging purification.[3]

To circumvent these issues, this protocol employs reductive amination. This powerful method involves the condensation of a primary amine (3-aminobenzylamine) with a ketone (acetone) to form an imine intermediate, which is subsequently reduced in situ to the desired secondary amine.[4] This one-pot approach offers superior control, high yields, and a more favorable atom economy, making it highly suitable for scale-up.[5][6]

We have selected Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reductant. Unlike the more reactive sodium borohydride, NaBH(OAc)₃ is selective for imines over ketones and is less sensitive to acidic conditions, which catalyze imine formation.[3] This choice mitigates the need for strict pH control and avoids the use of more hazardous reagents like sodium cyanoborohydride.[3][7]

Process Overview and Chemical Scheme

The synthesis proceeds in a single reaction vessel, streamlining the workflow and minimizing transfers of material.

Reaction: Reductive Amination

Starting Materials: 3-Aminobenzylamine, Acetone

Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Solvent: Dichloromethane (DCM)Scheme 1: Synthesis of this compound

Process Safety and Hazard Analysis

Scaling up chemical reactions introduces risks that may not be apparent at the lab bench scale.[8] Thermal hazards, pressure buildup from gas evolution, and chemical stability are primary concerns.[9][10] A thorough Process Hazard Analysis (PHA) is mandatory before proceeding.[9][11]

Core Safety Principle: Never scale a reaction by more than a factor of three (3x) relative to the previous, successful run without a complete reassessment of safety parameters.[8]

| Hazard ID | Potential Hazard | Causal Factor | Consequence | Mitigation Strategy |

| H-01 | Thermal Runaway | Exothermic reaction during NaBH(OAc)₃ addition or quenching.[9] | Loss of containment, fire, explosion. | - Add NaBH(OAc)₃ portion-wise over time. - Maintain strict temperature control (0-5 °C) with an ice bath. - Ensure the reaction vessel is no more than half full.[8] |

| H-02 | Hydrogen Gas Evolution | Quenching of excess borohydride reagent with aqueous solutions.[12] | Flammable gas accumulation, potential for ignition/explosion. | - Perform quench slowly at low temperature (0 °C). - Ensure adequate ventilation in a certified chemical fume hood. - Eliminate all nearby ignition sources.[13] |

| H-03 | Chemical Exposure | 3-aminobenzylamine is corrosive.[14] DCM is a suspected carcinogen. | Skin/eye burns, respiratory irritation, long-term health effects. | - Handle all chemicals in a fume hood. - Wear appropriate PPE: safety goggles, face shield, lab coat, and chemical-resistant gloves (nitrile or neoprene).[15] |

| H-04 | Pressure Buildup | See H-02. Rapid gas evolution during quench. | Vessel over-pressurization. | - Use an open or vented system during the quench (e.g., remove the condenser and use a loose-fitting stopper or a nitrogen inlet). |

Detailed Experimental Protocol (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of the target compound. All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Equipment

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 3-Aminobenzylamine | 4403-70-7 | 122.17 | 80.0 g | 1.0 |

| Acetone | 67-64-1 | 58.08 | 42.0 g (53 mL) | 1.1 |

| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | 152.5 g | 1.1 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1.6 L | - |

| Saturated Sodium Bicarbonate (aq.) | - | - | ~800 mL | - |

| Sodium Hydroxide (10% aq.) | 1310-73-2 | 40.00 | ~500 mL | - |

| Brine (Saturated NaCl aq.) | - | - | ~400 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~50 g | - |

-

Equipment: 3 L three-neck round-bottom flask, mechanical stirrer, thermometer, addition funnel, ice-water bath, separatory funnel, rotary evaporator, standard glassware.

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble the 3 L three-neck flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the apparatus is dry.

-

Charge the flask with 3-aminobenzylamine (80.0 g, 0.655 mol) and dichloromethane (DCM, 1.6 L).

-

Begin stirring to dissolve the amine. Once dissolved, add acetone (42.0 g, 0.720 mol, 1.1 eq) to the solution.

-

Rationale: The reaction is performed under an inert nitrogen atmosphere to prevent side reactions with atmospheric moisture and oxygen. DCM is chosen as the solvent for its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal during work-up. A slight excess of acetone pushes the imine formation equilibrium forward.

-

-

Imine Formation and Reduction:

-

Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Once the temperature is stable, begin adding sodium triacetoxyborohydride (152.5 g, 0.720 mol, 1.1 eq) portion-wise over 60-90 minutes.

-

Crucial: Monitor the internal temperature closely. Do not allow it to exceed 10 °C. The rate of addition should be adjusted to control the exotherm.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 12-16 hours (overnight).

-

Rationale: Cooling the reaction mixture is critical to manage the heat generated during the reduction.[8] Portion-wise addition of the reducing agent prevents a dangerous temperature spike.[12] Stirring overnight ensures the reaction proceeds to completion.

-

-

Reaction Monitoring (TLC/HPLC):

-

Monitor the reaction's progress by TLC (e.g., 9:1 DCM:Methanol with 1% triethylamine) or HPLC until the starting amine is consumed.

-

Rationale: Tracking the reaction confirms completion and prevents premature work-up, maximizing yield.

-

-

Work-up and Quench:

-

After confirming completion, cool the reaction mixture back to 0-5 °C in an ice bath.

-

CAUTION: This step will evolve hydrogen gas. Ensure adequate ventilation.

-

Slowly and carefully add saturated aqueous sodium bicarbonate solution (~800 mL) dropwise via an addition funnel. Vigorous gas evolution will occur. Control the addition rate to manage the effervescence.

-

Once the gas evolution subsides, stir the biphasic mixture vigorously for 30 minutes.

-

Rationale: The quench neutralizes the acidic byproducts (acetic acid) and destroys any remaining NaBH(OAc)₃. Performing this at low temperature and slowly is a critical safety measure to control the rate of hydrogen gas release.[12]

-

-

Extraction and Isolation:

-

Transfer the mixture to a large separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 200 mL).

-

Combine all organic layers. Wash with 10% aqueous NaOH (~500 mL) to remove any remaining acetic acid salts, followed by a wash with brine (~400 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Rationale: Acid-base extraction is an effective technique to separate the basic amine product from non-basic impurities and reaction byproducts.[16] The brine wash helps to remove residual water from the organic phase.

-

-

Purification:

-

The crude product, an oil or low-melting solid, can be purified by vacuum distillation.

-

Alternatively, for a solid product, the crude material can be dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and an acid like HCl (in ether) can be added to precipitate the hydrochloride salt. The salt can then be collected by filtration and recrystallized. The free base can be regenerated by treatment with a base (e.g., NaOH).

-

Rationale: Purification is essential to meet quality specifications. Vacuum distillation is suitable for thermally stable liquids, while salt formation and crystallization is a highly effective method for purifying solid amines or those that are difficult to distill.[16]

-

Visualized Workflow and Process Logic

Synthesis Workflow Diagram

The following diagram illustrates the end-to-end process for the synthesis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jocpr.com [jocpr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ehs.stanford.edu [ehs.stanford.edu]

- 9. qesacademy.com [qesacademy.com]

- 10. helgroup.com [helgroup.com]

- 11. scientificupdate.com [scientificupdate.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Lithium Aluminum Hydride - Chemical Protocols (ERM) - SUU [suu.edu]

- 14. Buy 3-Aminobenzylamine | 4403-70-7 [smolecule.com]

- 15. research.uga.edu [research.uga.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

use of 3-(aminomethyl)-N-(propan-2-yl)aniline as a ligand in coordination chemistry

Topic: Use of 3-(aminomethyl)-N-(propan-2-yl)aniline as a Ligand in Coordination Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 1235440-08-0), also referred to as N-isopropyl-3-aminobenzylamine, represents a specialized class of asymmetric diamine ligands . Unlike symmetric diamines (e.g., ethylenediamine) that readily form chelate rings, this molecule features two distinct nitrogen donors with vastly different electronic and steric profiles:

-

Aliphatic Primary Amine (-CH₂NH₂): A "hard"

-donor with high nucleophilicity and basicity (pKa -

Aromatic Secondary Amine (-NH-iPr): A "soft," sterically hindered, and redox-active center (pKa

4-5). The isopropyl group adds significant steric bulk, while the phenyl ring delocalization reduces donor strength.

This asymmetry makes the ligand ideal for heterofunctional catalysis , supramolecular assembly (bridging modes) , and electrochemical sensor development (via oxidative polymerization). This guide details the protocols for exploiting these dual characteristics.

Part 1: Chemical Profile & Ligand Design Logic

Donor Atom Analysis

The utility of this ligand stems from the "mismatch" between its two nitrogen centers.

| Feature | Site A: Benzyl Amine (-CH₂NH₂) | Site B: N-Isopropyl Aniline (-NH-iPr) |

| Hybridization | ||

| Basicity (Est. pKa) | ~9.5 (Strong Base) | ~4.6 (Weak Base) |

| Coordination Mode | Primary | Weak donor; Redox center; H-bond donor |

| Reactivity | High (Schiff base formation, acylation) | Low (requires forcing conditions) |

| Sterics | Low (Flexible methylene hinge) | High (Isopropyl group hindrance) |

Coordination Geometry

Due to the meta-substitution pattern (1,3-distance), this ligand cannot chelate a single small metal ion (e.g., Cu²⁺, Zn²⁺) in a simple cis-geometry. Instead, it favors:

-

Bridging Mode: Linking two metal centers in Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs).

-

Pendant Mode: Coordinating via the primary amine while the aniline remains free for redox activity or secondary interactions.

-

Derivatization: Conversion into multidentate Schiff base ligands.

Part 2: Application Protocols

Application A: Synthesis of Asymmetric Schiff Base Ligands

Rationale: The primary amine is chemically distinct, allowing selective condensation with aldehydes to create tridentate (N,N,O) or tetradentate (N₂O₂) ligands without protecting the aniline nitrogen.

Protocol 1: Synthesis of Salicylaldimine Derivative (Ligand L1) Target: To create a chelatable ligand for Cu(II)/Ni(II) catalysis.

Materials:

Step-by-Step Procedure:

-

Preparation: Dissolve 10 mmol of salicylaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Dropwise add 10 mmol of this compound dissolved in 10 mL ethanol while stirring at room temperature.

-